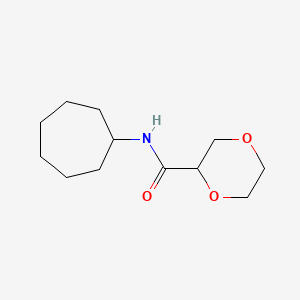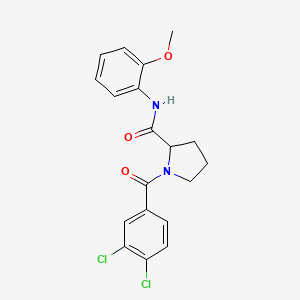
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE is a potent NMDA receptor antagonist and has been used for scientific research purposes.
科学研究应用
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been used for scientific research purposes, particularly in the field of neuroscience. It is a potent NMDA receptor antagonist and has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to study the effects of NMDA receptor blockade on learning and memory.
作用机制
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide acts as an NMDA receptor antagonist, which means it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. This compound blocks the activity of NMDA receptors, which leads to a decrease in synaptic plasticity and altered brain function.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and dissociation in animal models. This compound has also been shown to produce changes in heart rate, blood pressure, and body temperature. In addition, this compound has been shown to produce changes in brain activity, including altered EEG patterns and changes in neurotransmitter levels.
实验室实验的优点和局限性
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide has several advantages for lab experiments. It is a potent NMDA receptor antagonist and can be used to study the role of NMDA receptors in various neurological disorders. This compound is also relatively stable and can be stored for long periods of time. However, this compound has several limitations for lab experiments. It is a controlled substance and requires special permits for use. This compound is also highly potent and can produce severe side effects in animal models.
未来方向
There are several future directions for research on N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide. One area of research is the role of NMDA receptors in neurological disorders. This compound can be used to study the effects of NMDA receptor blockade on learning and memory in animal models. Another area of research is the development of new NMDA receptor antagonists with improved safety profiles. This compound has several limitations for lab experiments, and the development of new compounds with improved safety profiles could lead to new treatments for neurological disorders.
合成方法
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide is synthesized by the reaction of 3-methoxy-4-methylphenylacetic acid with cyclohexylamine in the presence of thionyl chloride. The resulting product is then reacted with sodium hydroxide to form the final product, this compound. The synthesis method is complex and requires expertise in organic chemistry.
属性
IUPAC Name |
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-2-4-10(5-3-9)13-12(14)11-8-15-6-7-16-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVHXNFWHUWLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)


